

Physical and chemical properties of Swertiaside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Swertiaside

Cat. No.: B15623992

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Swertiaside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiaside, a secoiridoid glycoside primarily isolated from *Swertia mussoetii* Franch., has garnered significant interest within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of **Swertiaside**. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This guide summarizes its physicochemical characteristics, details its potential therapeutic activities through relevant signaling pathways, and provides established experimental protocols for its isolation, purification, and biological evaluation.

Physicochemical Properties

Swertiaside is a white powder under standard conditions. Its core chemical structure consists of a secoiridoid aglycone linked to a glucose moiety. While some specific physical properties like a precise melting point are not extensively reported in readily available literature, a compilation of its known and computed physicochemical data is presented below.

Table 1: Physical and Chemical Properties of Swertiaside

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₈ O ₁₂	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	496.46 g/mol	--INVALID-LINK--[3], --INVALID-LINK--
Appearance	Powder	--INVALID-LINK--
Natural Source	Swertia mussotii Franch.	--INVALID-LINK--[3], --INVALID-LINK--[2]
Purity (HPLC)	≥98%	--INVALID-LINK--
Computed XLogP3-AA	0.2	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	6	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	12	--INVALID-LINK--[1]
Rotatable Bond Count	6	--INVALID-LINK--[1]
Exact Mass	496.15807632 g/mol	--INVALID-LINK--[1]
Monoisotopic Mass	496.15807632 g/mol	--INVALID-LINK--[1]

Solubility: The solubility of **Swertiaside** in common laboratory solvents has not been extensively quantified in published literature. However, based on its chemical structure, which includes both polar hydroxyl groups and a less polar aglycone backbone, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate. For experimental purposes, it is recommended to perform initial solubility tests to determine the optimal solvent and concentration.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of natural products. While a complete set of spectra specifically for **Swertiaside** is not readily available in public databases, the following tables provide expected characteristic peaks based on the

analysis of its chemical structure and data from closely related compounds found in Swertia species.

Table 2: UV-Vis Spectroscopy Data (Predicted)

Solvent	λ_{max} (nm)	Associated Chromophore
Methanol/Ethanol	~230-240	α,β -unsaturated ester
~270-280	Benzoyl group	

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm^{-1})	Functional Group
3500-3200 (broad)	O-H stretching (hydroxyl groups)
3000-2850	C-H stretching (alkane)
~1710-1690	C=O stretching (ester)
~1640	C=C stretching (alkene)
~1600, 1450	C=C stretching (aromatic ring)
1250-1000	C-O stretching (ethers, esters, alcohols)

Table 4: ^1H -NMR Spectroscopy Data (Predicted in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.5-7.0	m	Aromatic protons
~5.5-5.0	m	Olefinic protons
4.5-3.0	m	Glucosyl and aglycone protons
~1.0	d	Methyl protons

Table 5: ^{13}C -NMR Spectroscopy Data (Predicted in DMSO- d_6)

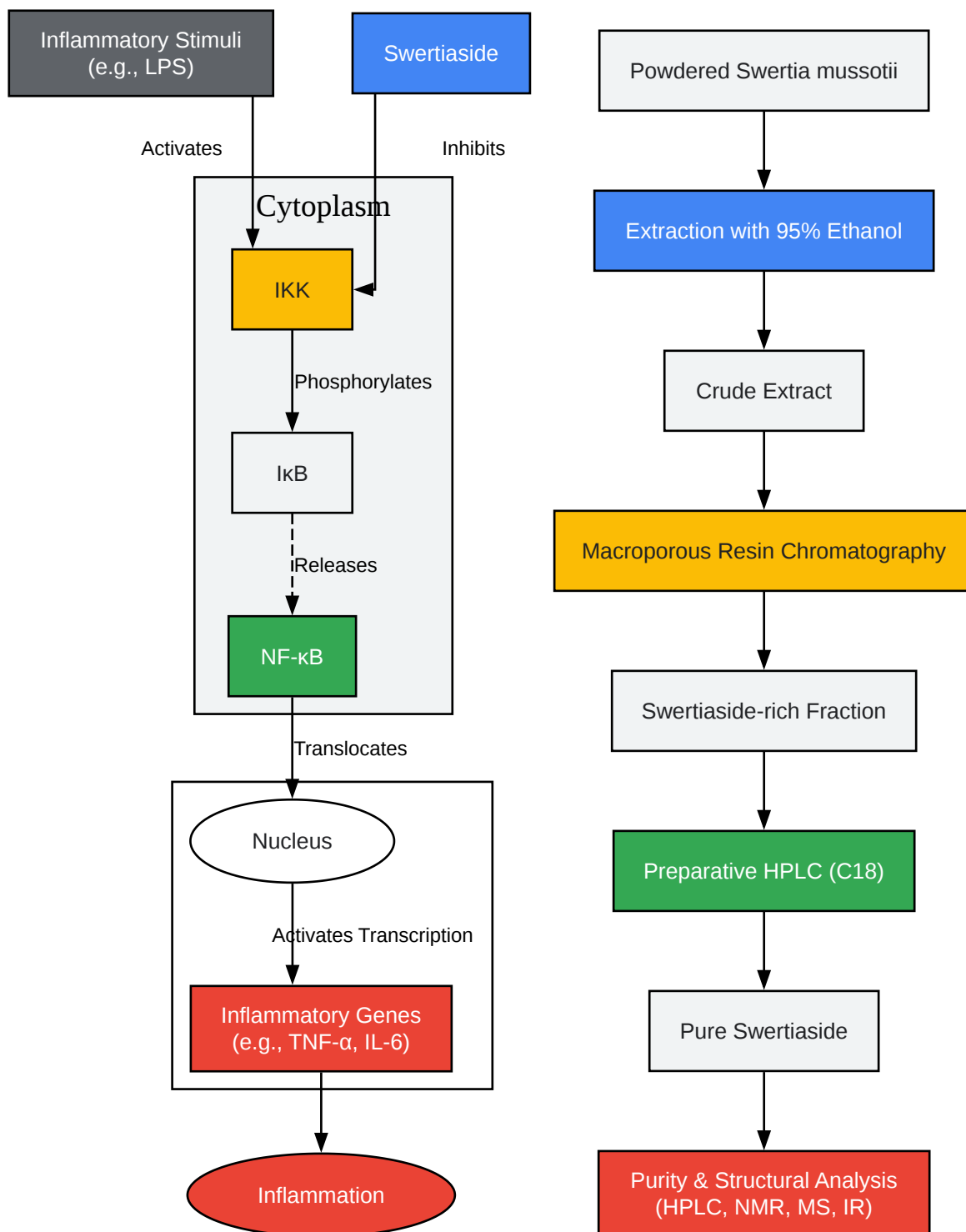
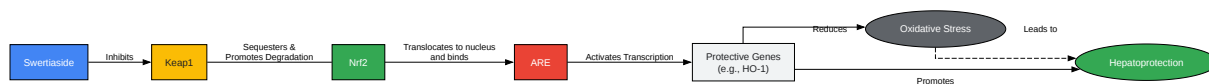
Chemical Shift (δ , ppm)	Assignment
~170	C=O (ester)
150-120	Aromatic and olefinic carbons
100-60	Glucosyl and aglycone carbons
~20	Methyl carbon

Biological Activities and Signaling Pathways

While direct and extensive studies on **Swertiaside** are limited, research on structurally related compounds from the Swertia genus, such as swertiamarin and sweroside, provides strong indications of its potential biological activities. These activities are primarily centered around hepatoprotective and anti-inflammatory effects.

Hepatoprotective Activity

Compounds from *Swertia mussotii* have demonstrated significant hepatoprotective effects. The proposed mechanism for this activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Upon activation by an inducer like **Swertiaside**, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective genes such as Heme Oxygenase-1 (HO-1). This cascade helps to mitigate oxidative stress and protect liver cells from damage.



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- To cite this document: BenchChem. [Physical and chemical properties of Swertiaside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623992#physical-and-chemical-properties-of-swertiaside]

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